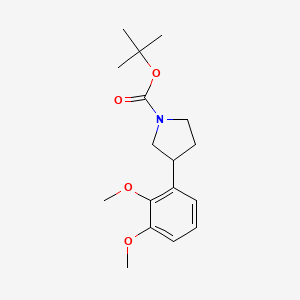
1-(7-ethyl-1H-indol-3-yl)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-ethyl-1H-indol-3-yl)-2,2,2-trifluoroethanone is a chemical compound belonging to the class of indole derivatives Indoles are heterocyclic aromatic organic compounds, characterized by a fused benzene and pyrrole ring This particular compound features a trifluoroethanone group attached to the 3-position of the indole ring, with an ethyl group at the 7-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available indole or substituted indoles.
Trifluoromethylation: The indole core is subjected to trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone in the presence of a suitable catalyst.
Ethylation: The ethyl group is introduced through an ethylation reaction, often using ethyl iodide or ethyl bromide under basic conditions.
Oxidation: The final step involves the oxidation of the indole derivative to introduce the trifluoroethanone group, which can be achieved using oxidizing agents like Dess-Martin periodinane or pyridinium chlorochromate.
Industrial Production Methods: Industrial-scale production of this compound involves optimizing the synthetic routes for higher yields and purity. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce environmental impact. The use of catalysts and alternative solvents can also improve the scalability of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the trifluoroethanone group to a corresponding alcohol or amine.
Substitution: Substitution reactions at the indole ring can introduce different functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane, pyridinium chlorochromate, and other mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various electrophiles and nucleophiles under different reaction conditions.
Major Products Formed:
Oxidized Derivatives: Trifluoromethyl ketones, carboxylic acids, and esters.
Reduced Derivatives: Trifluoromethyl alcohols, amines, and other reduced forms.
Substituted Derivatives: Halogenated, alkylated, and acylated indoles.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Indole derivatives, including this compound, exhibit various biological activities such as antimicrobial, antiviral, and anticancer properties.
Industry: Use in the synthesis of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(7-ethyl-1H-indol-3-yl)-2,2,2-trifluoroethanone exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other biomolecules. The trifluoroethanone group enhances the compound's binding affinity and stability, while the indole core interacts with biological targets. The specific pathways and molecular targets depend on the biological context and the intended application.
Comparison with Similar Compounds
1-(7-methyl-1H-indol-3-yl)-2,2,2-trifluoroethanone: Similar structure with a methyl group instead of ethyl.
1-(7-ethyl-1H-indol-3-yl)-ethanone: Similar structure without the trifluoro group.
1-(7-ethyl-1H-indol-3-yl)-2,2,2-trichloroethanone: Similar structure with a trichloro group instead of trifluoro.
Uniqueness: 1-(7-ethyl-1H-indol-3-yl)-2,2,2-trifluoroethanone stands out due to its trifluoroethanone group, which imparts unique chemical and biological properties compared to its analogs. The presence of the trifluoro group enhances the compound's stability and reactivity, making it a valuable candidate for various applications.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across different fields. Its unique structure and properties make it a promising compound for future developments in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C12H10F3NO |
|---|---|
Molecular Weight |
241.21 g/mol |
IUPAC Name |
1-(7-ethyl-1H-indol-3-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C12H10F3NO/c1-2-7-4-3-5-8-9(6-16-10(7)8)11(17)12(13,14)15/h3-6,16H,2H2,1H3 |
InChI Key |
CFHSXKZWXJYSSI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[1-(5-Fluoro-3-pyridyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B15333010.png)




![6-Fluoro-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B15333031.png)
![1-[2-(2-Aminoethoxy)-5-chloropyridin-3-yl]-3-[2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidin-6-yl]urea](/img/structure/B15333037.png)
![5-(4-Methoxybenzyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B15333041.png)

![4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-2,5-dimethoxypyridine](/img/structure/B15333066.png)

